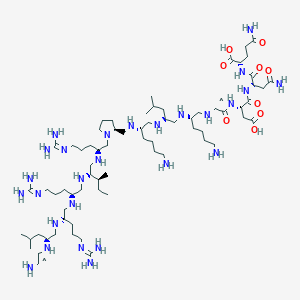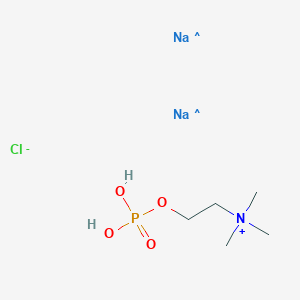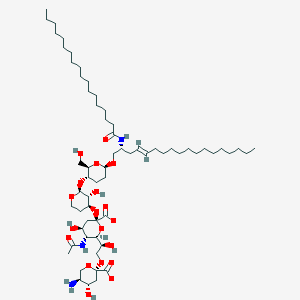![molecular formula C25H30ClN5O3 B12353721 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one](/img/structure/B12353721.png)
4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(2S)-2-(3-Chlorphenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-on ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die einen Piperidin-2-on-Kern, einen Benzimidazolring und eine Morpholin-Einheit umfasst, was sie zu einem interessanten Forschungsobjekt in Chemie, Biologie und Medizin macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[[(2S)-2-(3-Chlorphenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-on umfasst mehrere Schritte, darunter die Bildung des Benzimidazolrings, die Einführung der Morpholin-Gruppe und die abschließende Kupplung mit dem Piperidin-2-on-Kern. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatur- und Druckeinstellungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann kontinuierliche Fließsynthesetechniken beinhalten, um die Effizienz und Skalierbarkeit zu verbessern. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung der Reaktionsparameter können zu einer gleichmäßigen Produktion von hochwertigem Material führen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxyethyl-Gruppe, was zur Bildung von Ketonen oder Aldehyden führt.
Reduktion: Reduktionsreaktionen können den Benzimidazolring oder den Piperidin-2-on-Kern angreifen, was möglicherweise zur Bildung von Aminen oder Alkoholen führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Halogenierungsreagenzien wie N-Bromsuccinimid (NBS) und Bedingungen für die elektrophile aromatische Substitution sind üblich.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation Ketone liefern, während Reduktion primäre oder sekundäre Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen, was sie in der organischen Synthese wertvoll macht.
Biologie
In der biologischen Forschung kann die Verbindung als Sonde verwendet werden, um Enzym-Wechselwirkungen zu untersuchen, oder als potenzieller Leitstoff bei der Wirkstoffforschung, die auf bestimmte Proteine oder Signalwege abzielt.
Medizin
Die potenziellen pharmakologischen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Wirkstoffentwicklung, insbesondere in Bereichen wie Onkologie, Neurologie und Infektionskrankheiten.
Industrie
In industriellen Anwendungen kann die Verbindung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Prozessen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 4-[[(2S)-2-(3-Chlorphenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu nachgeschalteten Auswirkungen auf zelluläre Signalwege führt. Beispielsweise kann sie bestimmte Enzyme hemmen oder aktivieren und so Stoffwechselprozesse oder Signaltransduktionswege beeinflussen.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific proteins or pathways.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.
Industry
In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Lorazepam verwandte Verbindung D: Diese Verbindung weist strukturelle Ähnlichkeiten mit dem Benzimidazolring und der Chlorphenylgruppe auf.
Schwefelverbindungen: Diese Verbindungen, obwohl strukturell anders, können ähnliche Reaktivitätsmuster in Bezug auf Oxidations- und Reduktionsreaktionen aufweisen.
Einzigartigkeit
Die Einzigartigkeit von 4-[[(2S)-2-(3-Chlorphenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-on liegt in seiner Kombination von funktionellen Gruppen und seinem Potenzial für vielfältige Anwendungen in verschiedenen wissenschaftlichen Bereichen. Seine Fähigkeit, mehrere Arten von chemischen Reaktionen einzugehen, und seine potenziellen pharmakologischen Eigenschaften machen es zu einer wertvollen Verbindung für Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C25H30ClN5O3 |
|---|---|
Molekulargewicht |
484.0 g/mol |
IUPAC-Name |
4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one |
InChI |
InChI=1S/C25H30ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-4,11-13,19,21-22,28,32H,5-10,14H2,1H3,(H,27,33)(H,29,30)/t19?,21-,22?/m1/s1 |
InChI-Schlüssel |
CBNDYPBTDUSAIX-NJEKYYFSSA-N |
Isomerische SMILES |
CC1=CC(=CC2=C1N=C(N2)C3C(CCNC3=O)NC[C@H](C4=CC(=CC=C4)Cl)O)N5CCOCC5 |
Kanonische SMILES |
CC1=CC(=CC2=C1N=C(N2)C3C(CCNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)


![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12353671.png)


![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)

![(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12353702.png)


![4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid](/img/structure/B12353733.png)
